
3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules, which can help us infer certain aspects of the compound . For instance, benzamide derivatives are known to exhibit anticancer properties , and substitutions on the benzamide moiety can significantly affect biological activity.
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the formation of an amide bond between a carboxylic acid and an amine. Paper describes the synthesis of N-(pyridin-3-yl)benzamide derivatives, which were confirmed by NMR and mass spectral data. Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied, involving the coupling of the appropriate pyridazinyl and benzoyl components.
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to determine the crystal structure of compounds, as seen in papers and . These techniques could be used to analyze the molecular structure of "this compound" to gain insights into its conformation and potential intermolecular interactions. Density functional theory (DFT) calculations, as used in paper , could also predict the molecular geometry and electronic properties of the compound.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring. For example, the presence of methoxy groups can affect the electron density and thus the reactivity of the molecule . The molecular electrostatic potential (MEP) surface map, as investigated in paper , could be used to predict the reactivity of "this compound" by identifying electron-rich and electron-deficient regions.
Physical and Chemical Properties Analysis
The physical properties of benzamide derivatives, such as melting points and solubility, can be characterized using techniques like thermal analysis . The chemical properties, including acidity, basicity, and antioxidant activity, can be inferred from studies like the DPPH free radical scavenging test mentioned in paper . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has been a subject of interest in the field of organic chemistry, particularly in the synthesis of complex molecules. For instance, research on enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate illustrates the utility of N-methoxy-N-methylamide derivatives in the preparation of complex molecular structures, showcasing the compound's relevance in synthetic organic chemistry (Calvez, Chiaroni, & Langlois, 1998). Additionally, the synthesis of (S)-BZM, (R)-BZM, and (S)-IBZM for the preparation of (S)-123I-IBZM highlights the compound's role in synthesizing precursors for radiopharmaceuticals, offering insights into its potential applications in medical imaging and diagnostics (Bobeldijk et al., 1990).
Reactions with Amines
Studies on the reactions of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with morpholine, piperidine, and pyrrolidine shed light on the compound's reactivity towards different amines. Such research demonstrates its versatility in chemical transformations, leading to a variety of products depending on the reacting amine, indicating its utility in the synthesis of heterocyclic compounds (Buggle, McManus, & O'sullivan, 1978).
Antimicrobial and Antiproliferative Activities
The exploration of novel heterocycles, including reactions with nitrogen nucleophiles, highlights the compound's potential in creating derivatives with significant antimicrobial and anticancer activity. Such studies are crucial for discovering new therapeutic agents, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Fahim et al., 2021).
Structural and Electronic Properties
Research on the molecular structure and electronic properties of related pyridylindolizine derivatives containing phenyl and phenacyl groups illustrates the compound's significance in understanding the relationship between structure and function in organic molecules. This knowledge is vital for designing molecules with desired properties, such as increased stability or reactivity, for specific applications (Cojocaru et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity . Other related compounds have shown activity against the ribosomal s6 kinase p70S6Kβ (S6K2) .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes and proteins, which could potentially disrupt the normal functioning of the target organisms or cells .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways, including those involved intuberculosis infection and protein synthesis .
Pharmacokinetics
The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity againstMycobacterium tuberculosis H37Ra and the ribosomal s6 kinase p70S6Kβ (S6K2) , suggesting potential anti-tubercular and anti-proliferative effects.
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents and the different binding modes to enantioselective proteins .
Propiedades
IUPAC Name |
3-methoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-28-19-6-4-5-17(15-19)22(27)23-18-9-7-16(8-10-18)20-11-12-21(25-24-20)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENAJLONERLXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3013013.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea](/img/structure/B3013018.png)
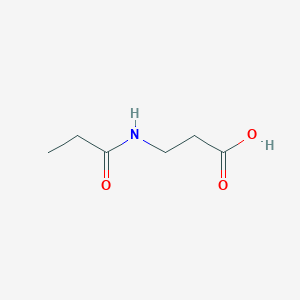
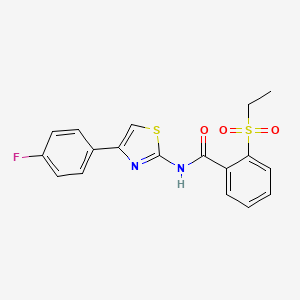
![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)
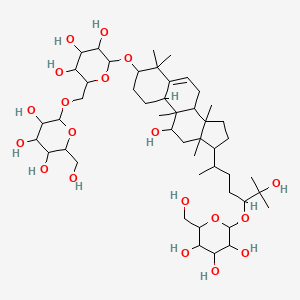
![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)
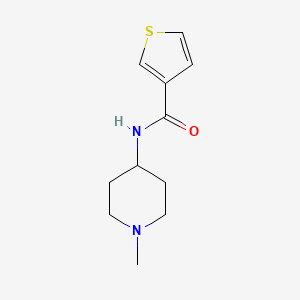
![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)
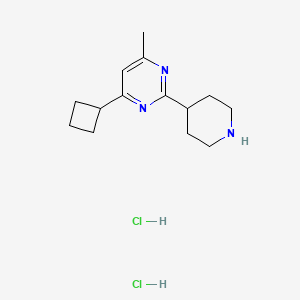

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)
